2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine is a heterocyclic compound that features a triazole ring fused with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Alkylation: The final step involves the alkylation of the triazole-thiophene intermediate with a suitable alkyl halide to introduce the propan-1-amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the thiophene or triazole rings.
Reduction: Reduced forms of the triazole or thiophene rings.
Substitution: Substituted amine derivatives or thiophene derivatives.
Scientific Research Applications
2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2-aminothiophene.
Uniqueness
2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine is unique due to the combination of the triazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H14N4S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H14N4S/c1-7(6-11)10-12-9(13-14(10)2)8-4-3-5-15-8/h3-5,7H,6,11H2,1-2H3 |
InChI Key |
JPHCRRWGFHDLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC(=NN1C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.